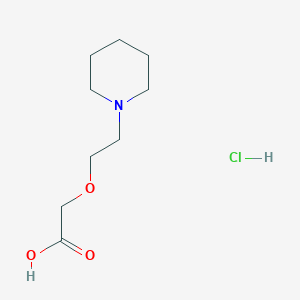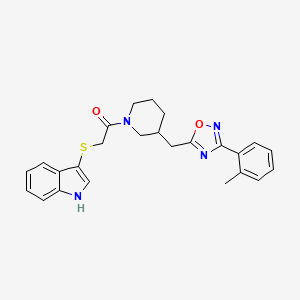![molecular formula C14H14N2O7 B2916244 5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 25165-69-9](/img/structure/B2916244.png)
5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as MNMD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNMD belongs to the class of quinone derivatives and has shown promising results in various studies as a potential drug candidate for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Structural Analysis and Molecular Modeling
Research has focused on the synthesis and structural characterization of derivatives of Meldrum's acid, including compounds structurally related to "5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione". These studies aim to understand the crystal structure and molecular interactions, employing techniques like X-ray crystallography and molecular modeling. For instance, the synthesis, crystal structure, and molecular modeling (AM1) of two 5-arylidene derivatives of Meldrum's acid were detailed, highlighting the importance of van der Waals forces and C—H···O hydrogen bond interactions in the crystal structures (H. Novoa de Armas et al., 2000). Similarly, another study provided insights into the crystal structure of a Meldrum's acid compound, shedding light on the stabilization by weak intermolecular C-H···O hydrogen bonds (Wulan Zeng, 2014).
Polymerization Studies
The compound's derivatives have been explored in polymerization studies, examining their behavior in the presence of tertiary organic bases. Such research contributes to understanding the polymerization processes and the factors influencing molecular weight and polymer characteristics. One study discussed the tertiary base initiated polymerization of a derivative, providing insights into the reaction characteristics and the impact of various bases on the polymerization rate and molecular weight control (I. J. Smith & B. Tighe, 1981).
Chemosensor Development
Derivatives of "5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione" have been utilized in developing chemosensors for detecting metal ions. This application is crucial for environmental monitoring and biological studies. A study demonstrated the synthesis of intramolecular charge transfer (ICT) chromophores based on β-diketones as chemosensors for Co2+, showcasing their reversible "on–off" sensing capabilities with low detection limits (A. Subhasri & C. Anbuselvan, 2014).
Supramolecular Chemistry
Research in supramolecular chemistry involving this compound focuses on understanding the hydrogen bonding and molecular assembly in the crystal structure, contributing to the broader knowledge of molecular design and self-assembly processes. For example, the study on supramolecular structures of certain derivatives highlighted the formation of dimers and tetramers through weak C-H...O hydrogen bonds, offering insights into the assembly and interaction mechanisms at the molecular level (J. N. Low et al., 2002).
Propriétés
IUPAC Name |
5-[(4-methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7/c1-14(2)22-12(17)9(13(18)23-14)7-15-10-5-4-8(21-3)6-11(10)16(19)20/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZHGMFLGHIDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

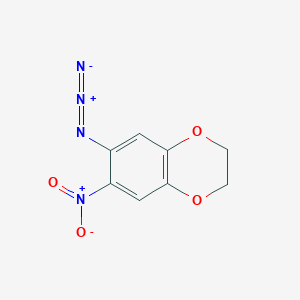
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2916162.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2916163.png)
![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)
![N-(furan-2-ylmethyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916167.png)
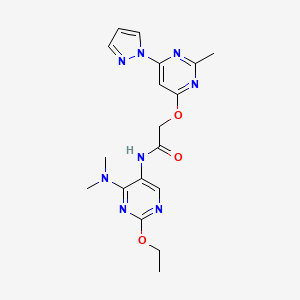
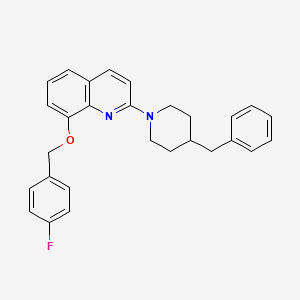
![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2916175.png)


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide](/img/structure/B2916179.png)
![N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2916180.png)
